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molecular formula C8H8O8 B031561 1,2,3,4-Cyclobutanetetracarboxylic acid CAS No. 53159-92-5

1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No. B031561
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402693B2

Procedure details

The cyclobutane-1,2,3,4-tetracarboxylic acid (501 g, 2.16 mol) and acetic anhydride (3000 ml) were added to a 5-liter flask and reacted at a controlled temperature of 150° C. for 24 hours. The reaction was cooled to room temperature; concentrated; and dried to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride (573 g, 2.93 mol).
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=O)[CH:3]([C:8]([OH:10])=O)[CH:2]1[C:11]([OH:13])=[O:12]>C(OC(=O)C)(=O)C>[CH:1]12[C:14](=[O:15])[O:16][C:5](=[O:7])[CH:4]1[CH:3]1[C:8](=[O:10])[O:12][C:11](=[O:13])[CH:2]12

Inputs

Step One
Name
Quantity
501 g
Type
reactant
Smiles
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Name
Quantity
3000 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a controlled temperature of 150° C. for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
and dried

Outcomes

Product
Name
Type
product
Smiles
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.93 mol
AMOUNT: MASS 573 g
YIELD: CALCULATEDPERCENTYIELD 135.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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